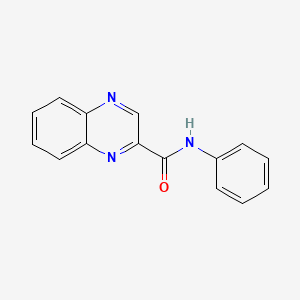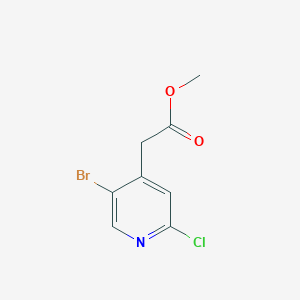
Methyl 5-bromo-2-chloropyridine-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 5-bromo-2-chloropyridine-4-acetate” is a chemical compound that is part of the pyridine class . Pyridines are a class of compounds that have been used in a wide range of research topics . The compound has a molecular formula of C7H5BrClNO2 .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-chloropyridine-4-acetate” includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 5th position with a bromine atom and at the 2nd position with a chlorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, it could participate in nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
The compound is a liquid or low melting solid . Its molecular weight is 250.48 .科学研究应用
Synthesis of Heterocyclic Compounds
Methyl 5-bromo-2-chloropyridine-4-acetate has been utilized in the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates through efficient large-scale methodologies. This process involves judicious functionalization via SNAr and palladium-catalyzed reactions, offering a high-yielding route to these core structures, which are crucial in pharmaceutical research and development (Morgentin et al., 2009). Furthermore, the compound's reactivity has facilitated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, underscoring its value in exploring new chemical spaces for drug discovery (Ahmad et al., 2017).
Antiviral and Antiproliferative Activities
Research into derivatives of methyl 5-bromo-2-chloropyridine-4-acetate has led to the discovery of compounds with significant biological activities. For instance, pyrimidine derivatives synthesized from this intermediate have demonstrated antiproliferative effects against selected human cancer cell lines, highlighting the potential for developing new anticancer agents (Awad et al., 2015). Additionally, the synthesis of pyridyl–pyrazole-3-one derivatives using this compound has resulted in novel molecules with cytotoxicity against tumor cell lines, further emphasizing its role in the quest for new therapeutic agents (Huang et al., 2017).
Material Science and Corrosion Inhibition
Beyond medicinal chemistry, methyl 5-bromo-2-chloropyridine-4-acetate has found applications in material science, particularly in the synthesis of Schiff bases and phenolic compounds used as corrosion inhibitors. These studies demonstrate the compound's utility in developing materials with enhanced durability and resistance to environmental degradation, thus contributing to the advancement of material science and engineering (El-Lateef et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDVGZILZRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-chloropyridine-4-acetate | |
CAS RN |
1807013-19-9 |
Source


|
| Record name | methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

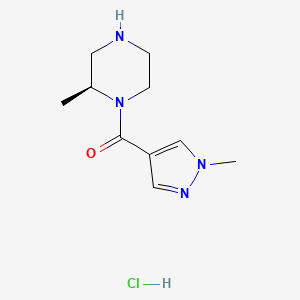
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
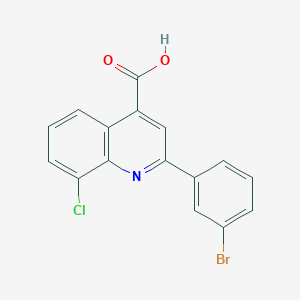
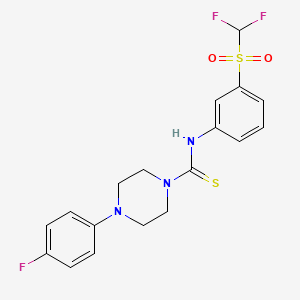
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
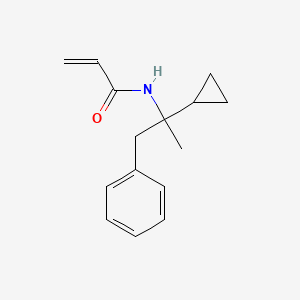
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)

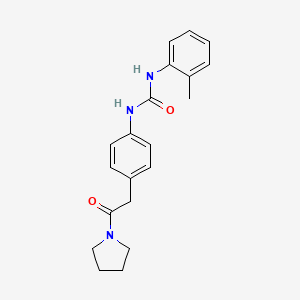
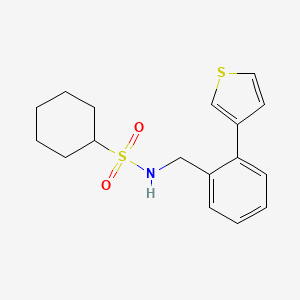
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate](/img/structure/B2617372.png)
